molecular formula C8H12O2 B6230605 4-ethynyl-4-methoxyoxane CAS No. 1044277-49-7

4-ethynyl-4-methoxyoxane

Cat. No.: B6230605
CAS No.: 1044277-49-7
M. Wt: 140.2
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Description

4-Ethynyl-4-methoxyoxane is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is characterized by the presence of an ethynyl group and a methoxy group attached to an oxane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-4-methoxyoxane can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-4-methoxyoxane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted oxane derivatives.

    Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-4-methoxyoxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethynyl-4-methoxyoxane involves its interaction with various molecular targets. The ethynyl group can participate in cycloaddition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-4-methoxyoxane is unique due to the presence of an oxane ring, which imparts different chemical and physical properties compared to its benzene analogs. This structural difference can lead to variations in reactivity and applications, making this compound a valuable compound in various research fields.

Properties

CAS No.

1044277-49-7

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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